4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine ring system. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a bromophenyl group and a benzothiadiazine dioxide moiety. These features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromobenzyl chloride and 2-aminobenzenesulfonamide.
Formation of Intermediate: The 2-bromobenzyl chloride reacts with 2-aminobenzenesulfonamide under basic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to form the benzothiadiazine ring system.
Final Product: The final product, this compound, is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The benzothiadiazine ring can undergo oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.
Cyclization and Ring-Opening: The compound can participate in cyclization reactions to form more complex heterocyclic systems or undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiadiazine derivatives, while oxidation and reduction can lead to different oxidation states of the sulfur atom in the ring.
Scientific Research Applications
4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the function of specific enzymes and receptors in biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group and the benzothiadiazine ring can bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide
- 4-[(2-Fluorophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide
- 4-[(2-Methylphenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide
Uniqueness
4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the electronic effects of the bromine atom can alter the compound’s pharmacokinetic properties, potentially improving its efficacy and selectivity.
Properties
IUPAC Name |
4-[(2-bromophenyl)methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c15-12-6-2-1-5-11(12)9-17-10-16-20(18,19)14-8-4-3-7-13(14)17/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUXQZLDABWSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NS(=O)(=O)C3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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